![molecular formula C19H12Cl2F2O B14288473 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol CAS No. 116041-82-8](/img/structure/B14288473.png)
2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol is a synthetic organic compound characterized by the presence of fluorine and chlorine atoms attached to a phenolic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol typically involves the reaction of 4,6-dichlorophenol with bis(4-fluorophenyl)methanol under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity of the product. Common reagents used in the synthesis include halogenated solvents and catalysts that facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may act as a calcium antagonist, blocking calcium channels and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Bis(4-fluorophenyl)methanol: A related compound with similar structural features but different functional groups.
Flunarizine: A calcium antagonist with a similar bis(4-fluorophenyl) structure.
CRL-40,940: A bisfluoro analog of modafinil with unique pharmacological properties.
Uniqueness: 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol is unique due to the presence of both fluorine and chlorine atoms, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it valuable for various applications.
Propriétés
Numéro CAS |
116041-82-8 |
|---|---|
Formule moléculaire |
C19H12Cl2F2O |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
2-[bis(4-fluorophenyl)methyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C19H12Cl2F2O/c20-13-9-16(19(24)17(21)10-13)18(11-1-5-14(22)6-2-11)12-3-7-15(23)8-4-12/h1-10,18,24H |
Clé InChI |
PVUTXFLCQMYHRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C3=C(C(=CC(=C3)Cl)Cl)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


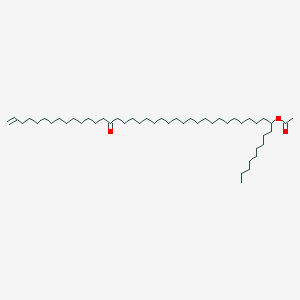

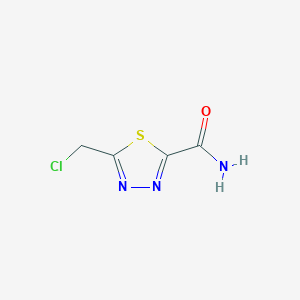
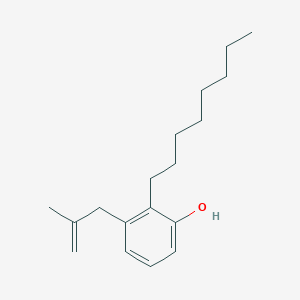
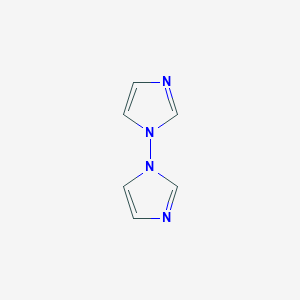
![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/structure/B14288425.png)
![N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide](/img/structure/B14288431.png)
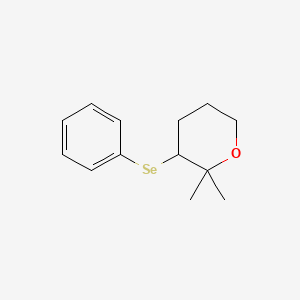
![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
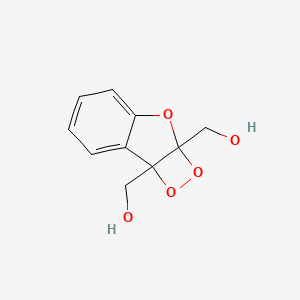

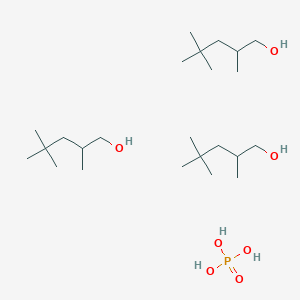
![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
